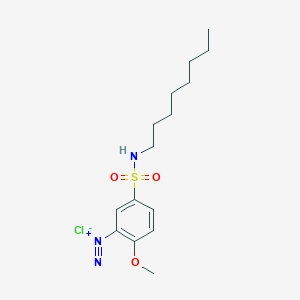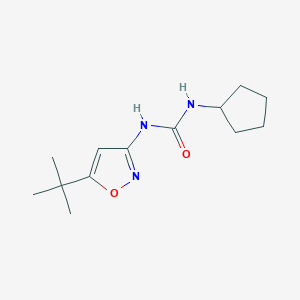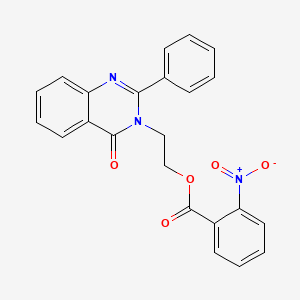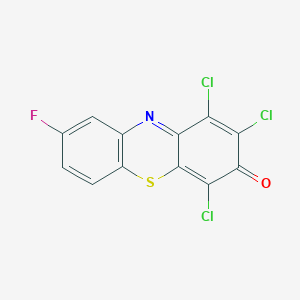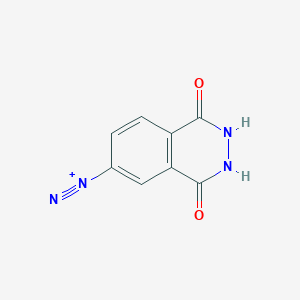![molecular formula C15H24O B14374491 1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one CAS No. 90165-08-5](/img/structure/B14374491.png)
1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring and a heptenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of an appropriate diene, followed by functional group modifications to introduce the ethanone moiety. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The cyclopropene ring and the heptenyl side chain can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Hepten-2-one, 4,6-dimethyl-: Shares a similar heptenyl side chain but lacks the cyclopropene ring.
2,6-Dimethyl-6-hepten-1-ol: Similar side chain structure but with an alcohol group instead of an ethanone group.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: Contains a bicyclic structure with similar functional groups.
Uniqueness
1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one is unique due to the presence of both a cyclopropene ring and a heptenyl side chain, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
90165-08-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethanone |
InChI |
InChI=1S/C15H24O/c1-10(2)8-7-9-15(5,6)14-11(3)13(14)12(4)16/h13H,1,7-9H2,2-6H3 |
InChI Key |
YULJVOZNFBSTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1C(=O)C)C(C)(C)CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


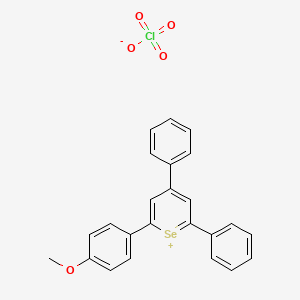
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
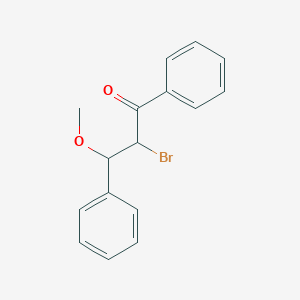
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
